Bis(L-Valine) Ester Ganciclovir Trifluoroacetic Acid Salt, commonly referred to as Bis(L-Valine) Ester Ganciclovir TFA Salt, is a derivative of the antiviral agent ganciclovir. It is classified as an antiviral prodrug, specifically designed to enhance the bioavailability and therapeutic efficacy of ganciclovir. This compound is recognized for its potential in treating viral infections, particularly those caused by cytomegalovirus and other herpesviruses. The compound is also known by several synonyms, including Ganciclovir Divalinate and Ganciclovir Impurity 14, and has the CAS number 130914-71-5 .
The synthesis of Bis(L-Valine) Ester Ganciclovir TFA Salt involves several key steps:
The process yields a mixture that may require purification steps such as chromatography to isolate the desired bis ester product.
The molecular formula for Bis(L-Valine) Ester Ganciclovir TFA Salt is with a molecular weight of approximately 453.49 g/mol . Its structure features:
The structural complexity includes multiple chiral centers, which are crucial for its biological activity.
The primary chemical reactions involving Bis(L-Valine) Ester Ganciclovir TFA Salt include:
These reactions are critical for optimizing the pharmacokinetic properties of the drug .
Bis(L-Valine) Ester Ganciclovir TFA Salt acts as a prodrug that undergoes enzymatic hydrolysis in vivo to release ganciclovir. The mechanism involves:
Key physical and chemical properties of Bis(L-Valine) Ester Ganciclovir TFA Salt include:
These properties are essential for its formulation into effective pharmaceutical preparations .
Bis(L-Valine) Ester Ganciclovir TFA Salt has significant scientific applications, particularly in virology and pharmacology:
Bis(L-Valine) Ester Ganciclovir Trifluoroacetic Acid Salt represents a strategically engineered prodrug of the antiviral agent ganciclovir. This modification addresses the inherent pharmacokinetic limitations of the parent compound, primarily its low oral bioavailability. The integration of two L-valine moieties via ester bonds leverages natural transport mechanisms to enhance systemic absorption, while the trifluoroacetic acid (TFA) salt component ensures stability and crystallinity. As a critical impurity reference standard and metabolic intermediate in valganciclovir pathways, this compound occupies a unique niche in antiviral drug development and quality control [4] [9].
Molecular Architecture: The compound features a central ganciclovir backbone (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) with two L-valine residues esterified at the primary hydroxyl groups. The trifluoroacetic acid salt form imparts ionic character, enhancing solubility in polar solvents. The systematic IUPAC name, [3-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate trifluoroacetate, precisely defines its stereochemistry and bonding [9].
Key Structural Features:
Physicochemical Properties:
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₉H₃₁N₇O₆·xC₂HF₃O₂ | x = 1-2 (salt stoichiometry) |
Molecular Weight | 453.49 (free base) + 114.02x (TFA) | Calculated for C₁₉H₃₁N₇O₆ |
Appearance | White crystalline solid | Hygroscopic |
Melting Point | >135°C (sublimes) | |
Solubility | Slightly soluble in DMSO, methanol | Insoluble in water or nonpolar solvents [4] |
Synthetic Methodology: Industrial synthesis involves:
Mechanism of Bioactivation:
Table: Comparative Hydrolysis Kinetics of Amino Acid Ester Prodrugs
Prodrug | Half-life (pH 7.4 Buffer) | Half-life (Caco-2 Homogenate) | Activating Enzyme | |
---|---|---|---|---|
Bis(L-Valine)-GCV TFA Salt | ~494 min | 4.8 ± 0.2 min | hVACVase | |
Valacyclovir | ~260 min | 3.5 min | hVACVase/BPHL | |
Valcyclopropavir | Similar to valganciclovir | <10 min | hVACVase | [6] [7] |
Therapeutic Advantages:
Synthetic Innovations:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3